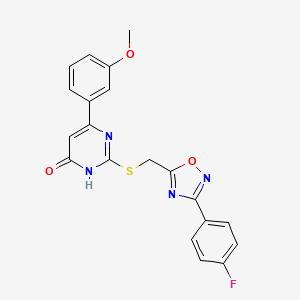

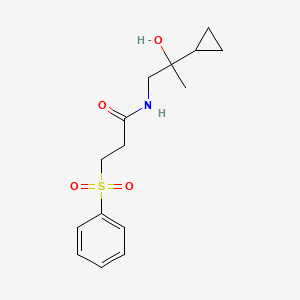

![molecular formula C19H17N5O2S B2857163 2-(1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基硫基)-N-(4-甲氧基苯基)乙酰胺 CAS No. 1216835-39-0](/img/structure/B2857163.png)

2-(1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基硫基)-N-(4-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

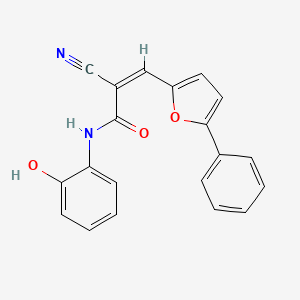

The compound “2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and creation of novel compounds, evaluated against various cancer cell lines . The process involves molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site .Molecular Structure Analysis

The molecular structure of these compounds is designed to effectively bind with the active site of DNA . This is achieved through a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学研究应用

合成及化学应用

氨基酸衍生物的合成

2-(1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基硫基)-N-(4-甲氧基苯基)乙酰胺及其相关化合物已用于合成与三唑并喹喔啉部分相连的氨基酸衍生物。这些衍生物是通过 DCC 偶联法和叠氮化物偶联法获得的,展示了该化合物在合成一系列氨基酸衍生物方面的多功能性 (Fathalla, 2015).

抗惊厥特性

该化合物已被用作合成具有潜在抗惊厥特性的新型喹喔啉衍生物的前体。合成涉及通过红外光谱、1H NMR 和质谱数据对化合物进行表征,然后进行元素分析 (Alswah 等人,2013).

抗癌活性

一系列 1,2,4-三唑并[4,3-a]-喹啉衍生物,包括衍生自 2-(1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基硫基)-N-(4-甲氧基苯基)乙酰胺的衍生物,已设计并合成,具有抗癌活性。这些衍生物对人神经母细胞瘤和结肠癌细胞系显示出显着的细胞毒性 (Reddy 等人,2015).

生物学应用

正性肌力药

该化合物的衍生物已被合成并评估为正性肌力药。通过测量离体兔心脏制剂上的左心房搏动容积来评估其活性,显示出比标准药物米力农更有利的活性 (Li 等人,2008).

H1-抗组胺活性

对衍生物在豚鼠上的体内 H1-抗组胺活性进行了测试。它们对组胺诱导的支气管痉挛表现出显着的保护作用,表明它们可能成为新型 H1-抗组胺剂 (Alagarsamy 等人,2009).

细胞毒性剂

该化合物已参与合成稠合 1,2,4-三唑作为细胞毒性剂。合成的化合物对各种癌细胞系表现出有效的抗增殖活性 (Zheng 等人,2015).

作用机制

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential anticancer agent .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

Given its mode of action as a dna intercalator, it is likely that it affects pathways related toDNA replication and transcription . By disrupting these processes, the compound could inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s bioavailability and potential drug-like properties .

Result of Action

The compound has demonstrated anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it could inhibit the growth and proliferation of these cells . The compound’s potency was found to be nearly equipotent to that of doxorubicin, a commonly used chemotherapy drug .

未来方向

The future directions for these compounds involve further design, optimization, and investigation to produce more potent anticancer analogs . The most potent derivatives could serve as templates for future research . The goal is to develop compounds with increased potency and selectivity towards cancer cells, while minimizing side effects.

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-12-22-23-18-19(21-15-5-3-4-6-16(15)24(12)18)27-11-17(25)20-13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHIDMAJFPPNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

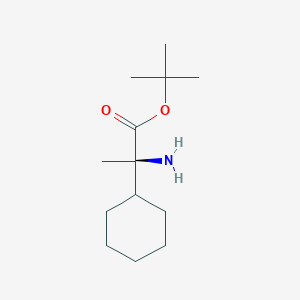

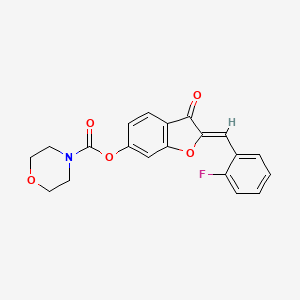

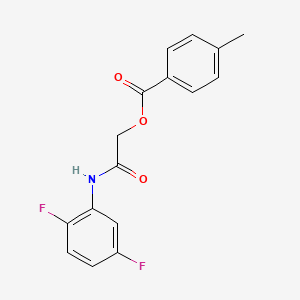

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)